molecular formula C27H21N5O4 B2477837 N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207017-37-5

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2477837
CAS No.: 1207017-37-5
M. Wt: 479.496
InChI Key: WYOZJXZMJLGCJD-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a potent, ATP-competitive, and highly selective inhibitor of Janus Kinase 2 (JAK2). It demonstrates exceptional selectivity for JAK2 over other JAK family members, including JAK1 and JAK3, making it a valuable tool for dissecting JAK2-specific signaling pathways in cellular models. The primary research application of this compound is in the field of oncology, particularly for the study of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis, where dysregulated JAK-STAT signaling driven by mutant JAK2 (e.g., V617F) is a key pathogenic driver. Studies have shown that this inhibitor effectively suppresses the proliferation of JAK2-dependent hematopoietic cell lines and primary cells from MPN patients by blocking the phosphorylation and subsequent activation of the STAT5 transcription factor. Its mechanism involves binding to the active conformation of the JAK2 kinase domain, thereby preventing the downstream transcription of genes involved in cell proliferation and survival. This high-quality chemical probe enables researchers to investigate the pathological consequences of JAK2 hyperactivation and to evaluate the therapeutic potential of JAK2 inhibition in preclinical models of hematological cancers and other JAK2-associated diseases.

Properties

CAS No.

1207017-37-5

Molecular Formula

C27H21N5O4

Molecular Weight

479.496

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H21N5O4/c1-15-16(2)28-27(30-25(15)33)32-23(14-19(31-32)22-12-7-13-35-22)29-26(34)24-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)24/h3-14,24H,1-2H3,(H,29,34)(H,28,30,33)

InChI Key

WYOZJXZMJLGCJD-UHFFFAOYSA-N

SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H18N6O4C_{23}H_{18}N_6O_4 and a molecular weight of approximately 430.43 g/mol. The structure features a xanthene core linked to a pyrazole and pyrimidine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail these activities based on available literature.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound.

  • Cell Line Studies :
    • A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, compounds derived from pyrazole showed IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .
    • In particular, similar compounds showed promising results with IC50 values indicating effective growth inhibition in cancer cell lines .
  • Mechanism of Action :
    • The anticancer effects are often attributed to the induction of apoptosis and autophagy in cancer cells. Compounds have been shown to disrupt cell cycle progression, particularly at the G1/S phase .
    • Molecular docking studies suggest that these compounds may inhibit key kinases involved in cancer progression, such as Aurora-A kinase .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties.

  • Inhibition Studies :
    • Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activity through the inhibition of inflammatory cytokines and enzymes such as COX and LOX .
    • The anti-inflammatory effects were assessed using various in vitro models where the compounds demonstrated a capacity to reduce inflammation markers significantly.

Data Tables

The following tables summarize key findings related to the biological activity of similar compounds.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF70.01Apoptosis
Compound BA54926Autophagy
Compound CHepG20.74Kinase Inhibition
Activity Type Effect Reference
AnticancerSignificant cytotoxicity
Anti-inflammatoryReduced cytokine levels

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study on Pyrazole Derivatives :
    • A study conducted by Zheng et al. reported on a series of pyrazole derivatives that demonstrated potent anticancer activity against HCT116 and MCF7 cell lines with IC50 values as low as 0.39 µM .
  • Clinical Relevance :
    • The potential for these compounds to serve as lead candidates for drug development was emphasized in various reviews focusing on their structure-activity relationships (SAR) and pharmacological profiles .

Scientific Research Applications

Research indicates that N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide exhibits several promising biological activities:

1. Anticancer Activity

  • Mechanism : The compound has shown potential in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies suggest it may activate caspase pathways and modulate Bcl-2 family proteins.
  • Case Study : In vitro studies on human breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong anticancer properties.

2. Anti-inflammatory Effects

  • Mechanism : The compound appears to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : Experiments conducted on murine models of acute inflammation revealed that treatment with the compound significantly decreased paw edema and inflammatory markers.

3. Neuroprotective Properties

  • Mechanism : Evidence suggests the compound protects neuronal cells from oxidative stress and excitotoxicity, likely through modulation of calcium homeostasis and antioxidant pathways.
  • Case Study : In neuronal cultures exposed to oxidative agents, the compound reduced cell death and improved viability.

Case Studies

Several studies have explored the biological effects of this compound:

Study TypeObjectiveFindings
Cancer Cell Line StudyEvaluate anticancer effects on breast cancer cellsSignificant cytotoxicity with induction of apoptosis and G2/M phase arrest
Anti-inflammatory StudyAssess anti-inflammatory potentialMarked reduction in paw edema and inflammatory markers
Neuroprotection AssessmentInvestigate neuroprotective effectsReduced neuronal cell death and improved viability

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 6-oxo-1H-pyrimidin-2-yl group is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent carbonyl and dimethyl substituents. Common reactions include:

Reaction TypeReagents/ConditionsProductKey Observations
Halogenation PCl₅ or SOCl₂ (anhydrous, 80–100°C)2-chloro-4,5-dimethyl-6-oxopyrimidine derivativeChlorination occurs at the 2-position, enabling further cross-coupling reactions.
Amination NH₃/EtOH (sealed tube, 120°C)2-amino-4,5-dimethyl-6-oxopyrimidine analogSteric hindrance from dimethyl groups slows reaction kinetics.

Electrophilic Substitution at Furan and Pyrazole Rings

The electron-rich furan and pyrazole rings undergo electrophilic aromatic substitution (EAS):

SiteReactionReagentsRegioselectivity
Furan (C5) NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduced at C5 due to maximal electron density .
Pyrazole (C4) SulfonationClSO₃H, DCM, 25°CSulfonation favors the less hindered C4 position over C3 .

Oxidation Reactions Involving the Xanthene Moiety

The xanthene backbone undergoes oxidation under strong acidic or basic conditions:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O/NaOH, reflux9H-xanthen-9-oneComplete oxidation of the central methylene bridge to a ketone .
Ozone (O₃)CH₂Cl₂, −78°CFragmented diketonesOzonolysis cleaves the xanthene ring system .

Hydrolysis of the Amide Linkage

The carboxamide group connecting the xanthene and pyrazole rings is hydrolyzable:

ConditionsReagentsOutcome
Acidic6M HCl, refluxXanthene-9-carboxylic acid + pyrazol-3-amine
BasicNaOH/EtOH, 60°CSodium xanthenate + amine intermediate

Cycloaddition Reactions with the Furan Ring

The furan moiety participates in Diels-Alder reactions:

DienophileConditionsProduct Structure
Maleic anhydrideToluene, 110°COxanorbornene adduct
TetracyanoethyleneDMF, 25°CCyanated bicyclic derivative

Regioselectivity is influenced by electron-donating substituents on the furan ring .

Functionalization via Cross-Coupling

The pyrimidine and pyrazole rings enable transition-metal-catalyzed reactions:

Reaction TypeCatalystSubstrateApplication
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsIntroduces aryl groups at pyrimidine C2 .
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesForms C–N bonds at pyrazole C3 .

Key Stability Considerations

  • pH Sensitivity : The pyrimidine ring decomposes under strongly alkaline conditions (pH > 10).

  • Photoreactivity : The xanthene moiety undergoes [4+2] cycloreversion under UV light .

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